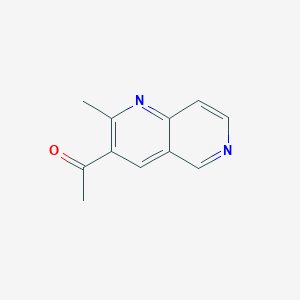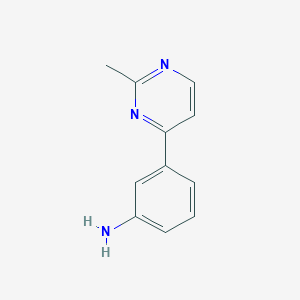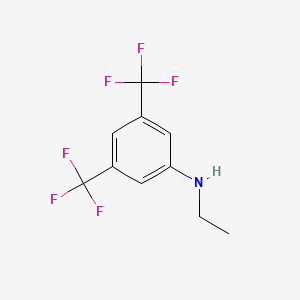
3,5-Bis(trifluormethyl)-N-ethylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-N-ethylaniline: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring and an ethyl group attached to the nitrogen atom of an aniline moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bis(trifluoromethyl)-N-ethylaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl groups enhance the stability and bioavailability of the resulting compounds.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for understanding the behavior of fluorinated drugs and biomolecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. The trifluoromethyl groups contribute to increased metabolic stability and membrane permeability.
Industry: In the industrial sector, 3,5-Bis(trifluoromethyl)-N-ethylaniline is used in the production of specialty chemicals, including polymers and materials with unique properties such as high thermal stability and resistance to degradation.
Wirkmechanismus
Target of Action
It’s known that compounds with similar structures have been used in the synthesis of various drug molecules , suggesting a broad range of potential targets.
Mode of Action
It has been used as a building block in the synthesis of various compounds . For instance, it has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
Biochemical Pathways
It has been used in the synthesis of pyrazole derivatives, which are known to inhibit the growth of drug-resistant bacteria . This suggests that it may interact with biochemical pathways related to bacterial growth and drug resistance.
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the metabolic stability and bioavailability of the compound .
Result of Action
Compounds synthesized using it as a building block have shown potent inhibitory effects against drug-resistant bacteria .
Action Environment
The action of 3,5-Bis(trifluoromethyl)-N-ethylaniline can be influenced by various environmental factors. For instance, the synthesis of compounds using it as a building block often requires specific reaction conditions . Moreover, its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting 3,5-bis(trifluoromethyl)aniline is then alkylated with ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3) to yield 3,5-Bis(trifluoromethyl)-N-ethylaniline.
Industrial Production Methods: Industrial production methods for 3,5-Bis(trifluoromethyl)-N-ethylaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(trifluoromethyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with nucleophiles replacing fluorine atoms.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)aniline: Lacks the ethyl group on the nitrogen atom, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzylamine: Contains a benzyl group instead of an ethyl group, leading to variations in biological activity and applications.
3,5-Bis(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with different reactivity and applications in polymer chemistry.
Uniqueness: 3,5-Bis(trifluoromethyl)-N-ethylaniline is unique due to the presence of both trifluoromethyl groups and an ethyl group on the nitrogen atom. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-ethyl-3,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGFNIYODSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371166 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-16-0 |
Source


|
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

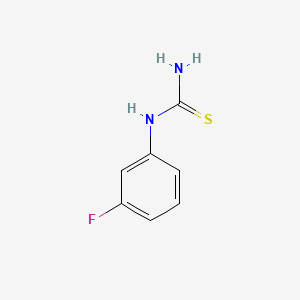


![Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1333632.png)
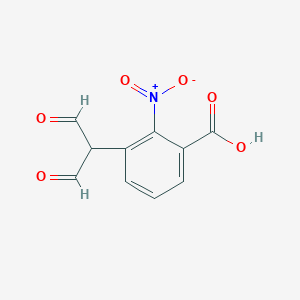
![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)
